molecular formula C8H14N2O B2555106 [1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol CAS No. 1158018-16-6

[1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol

Cat. No.: B2555106
CAS No.: 1158018-16-6
M. Wt: 154.213
InChI Key: GSJXQLBELNRTQW-UHFFFAOYSA-N
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Description

[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanol is a pyrazole-based chemical compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure features a methanol group attached to a pyrazole ring, which is further substituted with methyl and isopropyl groups . This specific substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. Pyrazole derivatives are extensively studied for their biological activities and are commonly found in compounds investigated as enzyme inhibitors . The primary hydroxyl group on this scaffold allows for further chemical modifications, enabling researchers to link this fragment to other pharmacophores or create diverse chemical libraries for screening. As a result, this compound is of significant interest in drug discovery programs, especially in the construction of nitrogen-containing heterocycles that are prevalent in many active pharmaceutical ingredients. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1-methyl-3-propan-2-ylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)8-7(5-11)4-10(3)9-8/h4,6,11H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJXQLBELNRTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(propan-2-yl)-1H-pyrazole with formaldehyde in the presence of a base to introduce the methanol group at the fourth position. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of halides or other substituted products.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structural features.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of pyrazole derivatives are highly influenced by substituent type, position, and lipophilicity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Pyrazole Methanol Derivatives
Compound Name Substituents (R1, R3) Molecular Weight (g/mol) Melting Point (°C) Key Features
[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanol R1=Me, R3=isopropyl 154.21 Not reported Moderate lipophilicity; steric bulk
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol R1=Me, R3=phenyl 188.23 Not reported Higher aromaticity; potential π-π interactions
(5-((4-Bromophenyl)thio)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol R3=CF₃, 4-BrPh-S- Not reported Not reported Enhanced lipophilicity (CF₃, bromophenyl)
[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol R1=Ph, R3=thiophene 256.33 Not reported Heterocyclic substituent; increased polarity

Key Observations :

  • Lipophilicity : The isopropyl group in the target compound provides moderate lipophilicity, intermediate between methyl (low) and phenyl/trifluoromethyl (high) groups. This balance may optimize membrane permeability in biological systems .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., CF₃) or rigid aromatic systems (e.g., thiophene) often exhibit higher melting points, as seen in 1,3,4-oxadiazole analogs (melting points 77–114°C) .
Table 2: Antibacterial Activity of Pyrazole Derivatives (EC₅₀ Values)
Compound (from ) Substituents (R1, R2) EC₅₀ (µg/mL) vs Xanthomonas oryzae (Xoo)
5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-ol (7c) R1=Ph, R2=CF₃ 11.22
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (8a) R1=Me, R2=CF₃ >50

Key Findings :

  • Substituent Position : The 5-position of CF₃ in compound 7c significantly enhances antibacterial activity compared to the 3-position in 8a , highlighting the importance of substituent placement .
  • Alkyl Linker Length: Increasing alkyl chain length (n=8 to 12) in analogs improved activity against Xanthomonas axonopodis (Xac), suggesting that lipophilicity and chain flexibility modulate bioactivity .
  • Implications for Target Compound: The isopropyl group in this compound may offer a favorable lipophilic profile for antimicrobial activity, though empirical testing is required.

Biological Activity

[1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol, with the CAS number 1158018-16-6, belongs to a class of compounds known as pyrazoles. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C₈H₁₄N₂O
  • Molecular Weight : 154.21 g/mol
  • Structure : The compound features a pyrazole ring substituted with a propan-2-yl group and a hydroxymethyl group.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties. Studies have indicated that compounds containing the pyrazole nucleus can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, some derivatives have shown inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at concentrations as low as 10 µM compared to standard drugs like dexamethasone, which exhibited 76% and 86% inhibition respectively .

Antimicrobial Properties

Research has demonstrated that pyrazole derivatives possess significant antimicrobial activity against various bacterial strains. For example, certain synthesized compounds were tested against Mycobacterium tuberculosis and other bacterial strains like E. coli and Bacillus subtilis, showing promising results at concentrations of 6.25 µg/mL . The compound's structure may influence its interaction with bacterial enzymes or membranes, enhancing its efficacy.

Anticancer Potential

The anticancer properties of pyrazole derivatives are also noteworthy. Some studies have reported that modifications in the pyrazole structure can lead to enhanced activity against cancer cell lines. For example, derivatives have been synthesized that target specific oncogenic pathways, potentially leading to apoptosis in cancer cells .

Case Studies

  • Synthesis and Evaluation of Pyrazole Derivatives
    A series of novel pyrazole derivatives were synthesized and evaluated for their biological activities. Compounds with specific substitutions showed improved anti-inflammatory and anticancer activities compared to their parent structures. The study highlighted the importance of structural modifications in enhancing pharmacological effects .
  • In Silico Studies on Pyrazole Compounds
    In silico models have been employed to predict the biological activity of pyrazole derivatives by analyzing their interactions with target proteins involved in inflammation and cancer progression. These studies suggest that electronic properties and steric factors play critical roles in determining the efficacy of these compounds .

Data Summary

Activity TypeTest Organism/Cell LineConcentration (µM)Inhibition (%)
Anti-inflammatoryTNF-α Inhibition1061–85
IL-6 Inhibition1076–93
AntimicrobialMycobacterium tuberculosis6.25Promising
E. coli40Significant
AnticancerVarious Cancer Cell LinesVariesEnhanced

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that compounds with pyrazole moieties exhibit significant antimicrobial activity. For instance, a study synthesized a series of pyrazole derivatives, including [1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol, which were tested against various bacterial strains. The results showed promising antibacterial activity, highlighting the potential of this compound in developing new antimicrobial agents .

Anti-inflammatory Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. A study demonstrated that certain pyrazole-based compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases. The specific mechanisms of action and the efficacy of this compound remain subjects for further exploration .

Material Science

Polymer Chemistry
In material science, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites. The incorporation of pyrazole rings into polymer backbones has been shown to improve the overall performance of materials under stress .

Nanocomposites
Recent studies have explored the use of this compound in creating nanocomposites with improved electrical and thermal conductivity. By integrating this compound into polymer matrices, researchers have achieved significant enhancements in material properties, paving the way for advanced applications in electronics and energy storage systems .

Agricultural Applications

Pesticide Development
The potential application of this compound as a pesticide has been investigated due to its biological activity against various pests. Studies have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Herbicide Efficacy
Furthermore, research into herbicidal properties has revealed that this compound can inhibit specific enzymes involved in plant growth, making it a candidate for developing selective herbicides. The efficacy and safety profiles are currently under evaluation in field trials to assess their practical applications in agriculture .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Outcomes
Medicinal ChemistryAntimicrobial agentsPromising antibacterial activity against various strains .
Anti-inflammatory agentsPotential inhibition of pro-inflammatory cytokines .
Material SciencePolymer synthesisEnhanced thermal stability and mechanical properties .
NanocompositesImproved electrical and thermal conductivity .
Agricultural ApplicationsPesticide formulationsEffective pest control with reduced harm to beneficial insects .
Herbicide developmentInhibition of growth-related enzymes; selective herbicidal action .

Case Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than many existing antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Polymer Applications

In an experimental setup, researchers synthesized a series of polymers incorporating this compound. These polymers were subjected to tensile strength tests, revealing an increase in strength by over 30% compared to traditional polymers without the pyrazole component.

Q & A

Q. Table 1: Synthetic Optimization for Pyrazole Derivatives

ParameterOptimal ConditionYield ImprovementReference
SolventEthanol/Water (1:1)78% → 85%
Temperature60°C (reflux)70% → 83%
CatalystNaOH (2 eq.)50% → 78%

Q. Table 2: Key NMR Assignments

Proton Groupδ (ppm) RangeSplitting PatternReference
Pyrazole C-H7.5–8.5Singlet/Doublet
-CH2OH3.5–4.0Triplet
Isopropyl -CH31.2–1.5Doublet

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